

HPLC method for 4-Methyl-2-nitrophenol quantification

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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

CAS No.: 12167-20-3

Cat. No.: B228403

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An Application Note and Protocol for the Quantification of **4-Methyl-2-nitrophenol** using High-Performance Liquid Chromatography (HPLC)

Introduction

4-Methyl-2-nitrophenol is a significant chemical intermediate in the synthesis of various industrial compounds, including dyes and pesticides.[1] Its presence as a raw material, impurity, or degradation product necessitates a reliable and accurate quantitative method to ensure product quality and safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of aromatic nitro compounds due to its specificity, sensitivity, and robustness.[2][3]

This application note provides a comprehensive, field-proven protocol for the quantification of **4-Methyl-2-nitrophenol** using a reversed-phase HPLC (RP-HPLC) method. The methodology is designed to be readily implemented in a quality control or research laboratory setting. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. Furthermore, the protocol for method validation is

detailed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the trustworthiness and scientific integrity of the results.[4][5]

Physicochemical Properties of 4-Methyl-2-nitrophenol

A fundamental understanding of the analyte's properties is crucial for developing a robust HPLC method.



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The polarity of **4-Methyl-2-nitrophenol**, conferred by the hydroxyl and nitro functional groups on a benzene ring, makes it suitable for reversed-phase chromatography.[9] Its solubility in common organic solvents like methanol and acetonitrile allows for straightforward preparation of standards and samples.

Principle of the HPLC Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and water. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. **4-Methyl-2-nitrophenol**, being a moderately polar compound, will be retained on the nonpolar stationary phase and will elute at a characteristic retention time upon the continuous flow of the mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength and comparing the peak area to that of a known standard.

Experimental Protocol

Materials and Reagents

- **4-Methyl-2-nitrophenol** reference standard (purity \geq 99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid (or Formic acid for MS compatibility)[10]
- 0.45 μm syringe filters (PTFE or nylon)

Instrumentation

- HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).

Chromatographic Conditions

The following conditions are a robust starting point and can be optimized based on the specific HPLC system and column used.



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Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **4-Methyl-2-nitrophenol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C and protected from light.[13]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Accurately weigh the sample containing **4-Methyl-2-nitrophenol** and dissolve it in a suitable solvent (preferably the mobile phase). Dilute as necessary to bring the analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[14][15]

Workflow for HPLC Method Validation



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Caption: A typical workflow for the validation of an HPLC method.

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be verified.

- Procedure: Inject the working standard solution (e.g., 25 µg/mL) five times.
- Acceptance Criteria:
 - Relative Standard Deviation (RSD) of peak area: $\leq 2.0\%$
 - Tailing factor: ≤ 2.0
 - Theoretical plates: ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

- Procedure: Inject a blank (mobile phase), a placebo (sample matrix without the analyte, if applicable), and a standard solution of **4-Methyl-2-nitrophenol**.
- Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of **4-Methyl-2-nitrophenol**.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

- Procedure: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.
- Acceptance Criteria:
 - Plot a calibration curve of the mean peak area versus concentration.

- The correlation coefficient (r^2) should be ≥ 0.999 .

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

- Procedure: Perform recovery studies by spiking a placebo with known amounts of **4-Methyl-2-nitrophenol** at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

- Repeatability (Intra-day precision):
 - Procedure: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.
 - Acceptance Criteria: The RSD of the results should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day precision):
 - Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
 - Acceptance Criteria: The RSD of the combined results from both days should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

- Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 \times (\text{Standard Deviation of the y-intercept} / \text{Slope})$
 - $LOQ = 10 \times (\text{Standard Deviation of the y-intercept} / \text{Slope})$
- Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and ensuring acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

- Procedure: Introduce small variations to the chromatographic conditions, such as:
 - Flow rate (± 0.1 mL/min)
 - Column temperature (± 2 °C)
 - Mobile phase composition (e.g., $\pm 2\%$ organic content)
- Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these changes.

Data Analysis and Reporting

The concentration of **4-Methyl-2-nitrophenol** in a sample is calculated using the linear regression equation derived from the calibration curve.

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Sample Peak Area} - \text{y-intercept}) / \text{Slope}$$

The results should be reported with the appropriate units and include a summary of the validation data to demonstrate the method's performance.

Conclusion

The described RP-HPLC method provides a reliable and robust means for the quantification of **4-Methyl-2-nitrophenol**. The detailed protocol for both the analysis and method validation, grounded in ICH guidelines, ensures that the generated data is accurate, precise, and fit for its intended purpose in research and quality control environments. The explanation of the rationale behind the chosen parameters empowers scientists to troubleshoot and adapt the method as needed.

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